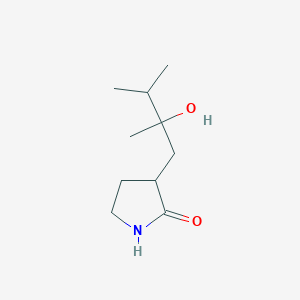
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H19NO2 It is a derivative of pyrrolidin-2-one, a five-membered lactam
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the synthesis of various biologically active molecules.
Industry: It is used in the production of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. Pyrrolidin-2-one derivatives are known to exhibit various biological activities by interacting with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: The parent compound, which is a five-membered lactam.
3-Iodopyrroles: These compounds are valuable intermediates in the synthesis of drugs and other fine chemicals.
Uniqueness
3-(2-Hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other pyrrolidin-2-one derivatives. Its hydroxy and dimethylbutyl substituents enhance its versatility in synthetic and biological applications.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
3-(2-hydroxy-2,3-dimethylbutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-7(2)10(3,13)6-8-4-5-11-9(8)12/h7-8,13H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
CUXFASHXCWACPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CC1CCNC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


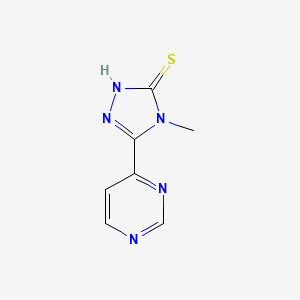
![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)

![[3-(Chloromethyl)pentan-3-yl]cyclobutane](/img/structure/B13165356.png)

![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)

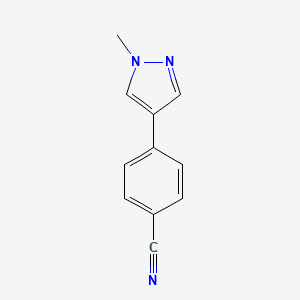
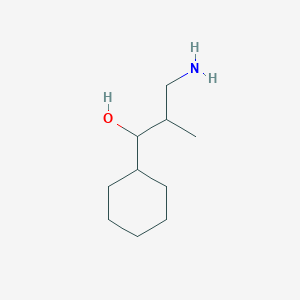
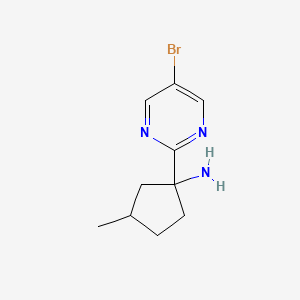
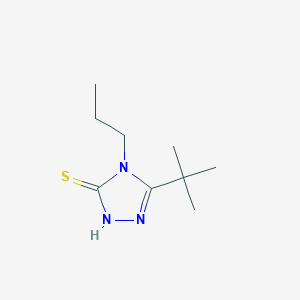
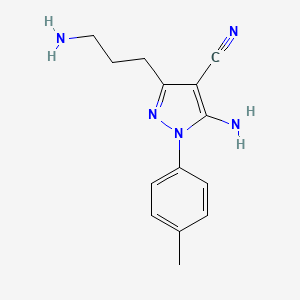
![1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13165404.png)
